3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol
CAS No.:
Cat. No.: VC17648890
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20N2O |
|---|---|
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 3-(1-aminopropan-2-yl)-1-ethylpyrrolidin-3-ol |
| Standard InChI | InChI=1S/C9H20N2O/c1-3-11-5-4-9(12,7-11)8(2)6-10/h8,12H,3-7,10H2,1-2H3 |
| Standard InChI Key | HCJUTFPPFSEFRK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCC(C1)(C(C)CN)O |
Introduction
Structural Characterization and Nomenclature
The IUPAC name 3-(1-aminopropan-2-yl)-1-ethylpyrrolidin-3-ol describes a pyrrolidine ring (a five-membered saturated heterocycle) with the following substituents:
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An ethyl group attached to the nitrogen atom at position 1.
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A hydroxyl group (-OH) at position 3 of the ring.
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A 1-aminopropan-2-yl group (-CH(NH₂)CH₂-) also bonded to position 3.
This configuration introduces two stereocenters: one at the hydroxyl-bearing carbon (C3) and another at the aminopropan-2-yl branch. The stereochemistry remains unspecified in the query, but chiral resolution methods, such as those involving lithium aluminum hydride (LAH) complexes with chiral ligands (e.g., (2R,3S)-(-)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol), could theoretically yield enantiomerically pure forms .
Hypothetical Synthesis Pathways
Mannich Reaction-Based Approaches
The Mannich reaction, widely used for synthesizing β-amino alcohols , could serve as a foundational step. For example:
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Ketone Substrate: A pyrrolidin-3-one derivative (e.g., 1-ethylpyrrolidin-3-one) could react with formaldehyde and a primary amine (e.g., 1-aminopropan-2-amine) under acidic conditions to form the Mannich base.
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Reduction: Subsequent asymmetric reduction of the ketone intermediate using LAH complexed with a chiral ligand might yield the target alcohol with high enantiomeric excess (ee) .
Reductive Amination
An alternative route could involve reductive amination of a diketone precursor. For instance:
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Reacting 1-ethylpyrrolidin-3-one with 1-aminopropan-2-ol in the presence of a reducing agent (e.g., sodium cyanoborohydride).
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Stereochemical control would require chiral catalysts or resolution techniques, such as crystallization with optically active acids .
Predicted Physicochemical Properties
Stereochemical Considerations
The compound’s bioactivity would heavily depend on its stereochemistry. For example:
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(3R,2'S) and (3S,2'R) enantiomers could exhibit distinct receptor-binding profiles.
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Asymmetric reduction methods, such as those employing LAH/lcb complexes, have achieved >87% ee in related β-amino alcohols .
Challenges and Research Gaps
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Synthetic Complexity: Multi-step synthesis with stereochemical control remains a barrier.
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Stability: Tertiary alcohols and secondary amines may undergo oxidation or hydrolysis under acidic/basic conditions.
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Biological Data: No toxicity or pharmacokinetic studies are available for this specific compound.
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